molecular formula C9H8N2O4 B14366606 N-(2-Formyl-4-nitrophenyl)acetamide CAS No. 91538-60-2

N-(2-Formyl-4-nitrophenyl)acetamide

Cat. No.: B14366606
CAS No.: 91538-60-2
M. Wt: 208.17 g/mol
InChI Key: SOELKVRFENIYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Formyl-4-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3). This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formyl-4-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to formylation using formic acid or a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2-Formyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Formyl-4-nitrophenyl)acetamide is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving potential therapeutic agents and drug development often employs this compound as a starting material or intermediate.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Formyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitro groups play crucial roles in these interactions, often participating in hydrogen bonding, electrostatic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .

Properties

CAS No.

91538-60-2

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

N-(2-formyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H8N2O4/c1-6(13)10-9-3-2-8(11(14)15)4-7(9)5-12/h2-5H,1H3,(H,10,13)

InChI Key

SOELKVRFENIYJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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